1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide
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Overview
Description
1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide is a chemical compound with the molecular formula C12H10N2O·HBr. It is a derivative of β-carboline, a class of compounds known for their diverse biological activities. This compound is also known by other names such as Harmol hydrobromide and this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide typically involves the methylation of β-carboline derivatives. One common method includes the reaction of harmine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar methylation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various β-carboline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It is known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity. This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole
Harmaline: 4,9-Dihydro-7-methoxy-1-methyl-3H-pyrido(3,4-b)indole
Tetrahydroharmine: 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-9H-pyrido(3,4-b)indole
Uniqueness
1-Methyl-9H-pyrido(3,4-b)indol-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other β-carboline derivatives .
Properties
CAS No. |
84625-56-9 |
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Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrobromide |
InChI |
InChI=1S/C12H10N2O.BrH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H |
InChI Key |
ZLVAGPPBYUVSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Br |
Origin of Product |
United States |
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